molecular formula C14H18O2 B8530835 2-(3-Methoxyphenyl)-4-methylcyclohexan-1-one CAS No. 70745-43-6

2-(3-Methoxyphenyl)-4-methylcyclohexan-1-one

Cat. No. B8530835
M. Wt: 218.29 g/mol
InChI Key: SXFRZBNKPBKZOJ-UHFFFAOYSA-N
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Patent
US04419517

Procedure details

Employing the general procedure of T. Kametani, et al., J. Chem. Soc. (C), 1971, 1047, 187 g o-chloroanisole was added to a mixture of 215 g of sodium amide, 3 liters of anhydrous tetrahydrofuran and 400 g of 4-methylcyclohexanone. The reaction was refluxed for 18 hours then quenched with saturated ammonium chloride. Concentration of the organic phase, dilution with water, extraction with ether and distillation of the residue from concentrating the ether extracts gave 90 g, b.p. 135° (0.07 mm), of product.
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
187 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[NH2-].[Na+].[CH3:12][CH:13]1[CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]1>O1CCCC1>[CH3:9][O:8][C:3]1[CH:4]=[C:5]([CH:15]2[CH2:14][CH:13]([CH3:12])[CH2:18][CH2:17][C:16]2=[O:19])[CH:6]=[CH:7][CH:2]=1 |f:1.2|

Inputs

Step One
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
187 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)OC
Name
Quantity
215 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
400 g
Type
reactant
Smiles
CC1CCC(CC1)=O
Name
Quantity
3 L
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
then quenched with saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
Concentration of the organic phase, dilution with water, extraction
DISTILLATION
Type
DISTILLATION
Details
with ether and distillation of the residue
CONCENTRATION
Type
CONCENTRATION
Details
from concentrating the ether
CUSTOM
Type
CUSTOM
Details
extracts gave 90 g, b.p. 135° (0.07 mm)

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1)C1C(CCC(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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